2,3,5,6-Tetrafluoro-4-iodopyridine
Overview
Description
2,3,5,6-Tetrafluoro-4-iodopyridine is a chemical compound that is part of the heterocyclic polyfluoro-compounds . It is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .
Synthesis Analysis
This compound can be prepared by the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide or, preferably, by the reaction of pentafluoropyridine with sodium iodide in dimethylformamide . It can be readily converted into 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium .Chemical Reactions Analysis
Hydroxide ion, methoxide ion, and ammonia attack 2,3,5,6-tetrafluoro-4-iodopyridine at the 2-position, to give the corresponding 2-substituted trifluoro-4-iodopyridines . Iodide ion appears to attack the 4-iodo-substituent with the formation of the 2,3,5,6-tetrafluoropyridyl anion .Scientific Research Applications
Synthesis and Reactions
2,3,5,6-Tetrafluoro-4-iodopyridine is synthesized by oxidizing 2,3,5,6-tetrafluoro-4-hydrazinopyridine or by reacting pentafluoropyridine with sodium iodide. It's converted into organometallic compounds like tetrafluoropyridylmagnesium iodide or tetrafluoropyridyllithium, leading to a variety of chemical reactions. Hydroxide, methoxide ions, and ammonia attack it at the 2-position, forming substituted trifluoro-4-iodopyridines. It can also couple via the Ullmann technique to form perfluoro-4,4'-bipyridyl (Banks, Haszeldine, Phillips, & Young, 1967).
Reactivity Toward Nucleophiles
2,3,5,6-Tetrafluoro-4-iodopyridine's reactivity with hard and soft nucleophiles has been explored. S centered nucleophiles substitute at the para position to ring nitrogen, while O and N centered nucleophiles substitute at the ortho position (Ranjbar‐Karimi et al., 2019).
Preparation and Use in Organometallic Chemistry
This compound readily reacts with acid-washed cadmium or zinc powder to form tetrafluoropyridylcadmium or zinc reagent. It's used for coupling with allylic halides, vinyl iodides, aryl iodides, and acyl halides, producing high-yield adducts (Nguyen & Burton, 1994).
Role in Halogen Bonding
It has been studied in the context of halogen bonding, specifically in the formation of discrete aggregates with certain compounds, demonstrating its role in supramolecular chemistry (Liantonio et al., 2002).
Application in Pharmaceutical Research
Derivatives of 2,3,5,6-Tetrafluoro-4-iodopyridine, like tetrafluoropyridine-4-aldehyde, are significant in pharmaceutical research as they offer new building blocks for drug development. These compounds can be transformed into a variety of structures, broadening the scope of chemical synthesis in pharmaceutical applications (Banks, Haszeldine, & Young, 1967).
Safety And Hazards
properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F4IN/c6-1-3(10)2(7)5(9)11-4(1)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPRQTRSDKIVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-iodopyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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